3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide
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Overview
Description
3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide: is an organic compound with the molecular formula C15H15ClN2O2 and a molecular weight of 290.74 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide typically involves the reaction of 3-[(4-Chloro-2-methylphenoxy)methyl]benzoic acid with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography .
Chemical Reactions Analysis
Types of Reactions: 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides are commonly used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide is used as an intermediate in the synthesis of other organic compounds. It is also employed in the study of reaction mechanisms and kinetics .
Biology: In biological research, this compound is used to investigate its potential as a bioactive molecule. It has been studied for its antimicrobial, antifungal, and anticancer properties .
Medicine: In medicine, this compound is explored for its potential therapeutic applications. It is being researched for its ability to inhibit specific enzymes and pathways involved in disease processes .
Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It serves as a precursor for the synthesis of dyes, pigments, and polymers .
Mechanism of Action
The mechanism of action of 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the disruption of metabolic processes in microorganisms and cancer cells. This inhibition results in the suppression of cell growth and proliferation .
Comparison with Similar Compounds
- 3-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
- 3-[(2-Chloro-4-methylphenoxy)methyl]benzohydrazide
- 4-[(4-Chloro-3-methylphenoxy)methyl]benzoic acid
Comparison: Compared to similar compounds, 3-[(4-Chloro-2-methylphenoxy)methyl]benzohydrazide exhibits unique properties due to the specific positioning of the chloro and methyl groups on the phenoxy ring. This unique structure contributes to its distinct reactivity and biological activity .
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-7-13(16)5-6-14(10)20-9-11-3-2-4-12(8-11)15(19)18-17/h2-8H,9,17H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWFWGCQNBTZKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=CC(=CC=C2)C(=O)NN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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